![molecular formula C24H36N4O B6057340 4-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B6057340.png)
4-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
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Overview
Description
4-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexylmethyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexylmethyl Group: This step often involves nucleophilic substitution reactions where a cyclohexylmethyl halide reacts with the piperidine intermediate.
Synthesis of the Pyrazolone Core: This can be done through the condensation of hydrazine derivatives with diketones under controlled conditions.
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyrazolone core using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in the production of PVC plastics.
Uniqueness
4-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, cyclohexylmethyl group, and pyrazolone core sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[[1-(cyclohexylmethyl)piperidin-3-yl]amino]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O/c1-19-23(24(29)28(26(19)2)22-13-7-4-8-14-22)16-25-21-12-9-15-27(18-21)17-20-10-5-3-6-11-20/h4,7-8,13-14,20-21,25H,3,5-6,9-12,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQWUHKCYTZNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNC3CCCN(C3)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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